molecular formula C35H34MgN4O6 B1264326 7(1)-Hydroxychlorophyllide a

7(1)-Hydroxychlorophyllide a

Número de catálogo: B1264326
Peso molecular: 631 g/mol
Clave InChI: QCWXXDQFRHDXNM-IEEIVXFASA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7(1)-Hydroxychlorophyllide a is a neutral chlorin-class compound that serves as a central intermediate in the chlorophyll cycle, the metabolic pathway responsible for the interconversion of chlorophyll a and chlorophyll b in plants and green algae . This compound is a substrate for the enzyme 7-hydroxymethyl chlorophyll a reductase (HCAR), which reduces it to chlorophyllide a, a direct precursor of chlorophyll a . The HCAR-catalyzed reaction is a critical, ferredoxin-dependent step that is essential for balancing the chlorophyll a/b ratio, stabilizing light-harvesting complexes (LHCs), and facilitating the degradation of chlorophyll during leaf senescence . As a biomarker, this compound has been detected in various food sources, including cinnamons, sorghums, Alaska blueberries, brassicas, and evening primroses . Research into this metabolite is vital for advancing our understanding of photosynthetic efficiency, plant senescence, and stress responses. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Propiedades

Fórmula molecular

C35H34MgN4O6

Peso molecular

631 g/mol

Nombre IUPAC

magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethyl)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid

InChI

InChI=1S/C35H36N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-13,16,20,31,40H,1,8-10,14H2,2-6H3,(H3,36,37,38,39,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1

Clave InChI

QCWXXDQFRHDXNM-IEEIVXFASA-L

SMILES isomérico

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)CO.[Mg+2]

SMILES canónico

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)CO.[Mg+2]

Origen del producto

United States

Enzymatic Pathways and Biosynthetic Interconversions of 7 1 Hydroxychlorophyllide a

Formation of 7(1)-Hydroxychlorophyllide a

The synthesis of this compound is the initial step in the pathway leading to chlorophyll (B73375) b. This process is catalyzed by a key enzyme known as chlorophyllide a oxygenase.

Chlorophyllide a oxygenase (CAO) is the enzyme responsible for the biosynthesis of chlorophyll b. pnas.orgresearchgate.netoup.com It is a Rieske-type, non-heme iron oxygenase that catalyzes the two-step oxidation of chlorophyllide a to chlorophyllide b. uzh.chpnas.orguniprot.orgacs.org This enzyme is found in a variety of photosynthetic organisms, including higher plants, green algae, and prochlorophytes. pnas.org The expression and activity of CAO are tightly regulated, influencing the chlorophyll a/b ratio within the plant, which is a key factor in the structure and function of the light-harvesting complexes. oup.com

The conversion of chlorophyllide a to chlorophyllide b is not a single-step reaction. Instead, CAO first catalyzes the monooxygenation of the methyl group at the C7 position of the chlorophyllide a macrocycle to a hydroxymethyl group, forming the intermediate this compound. acs.orgwikipedia.orgwikiwand.com This initial oxidation is a critical control point in the synthesis of chlorophyll b. researchgate.netoup.com The reaction requires molecular oxygen and a reductant, typically NADPH. wikipedia.orgwikiwand.comebi.ac.uk

Chlorophyllide a + O₂ + NADPH + H⁺ ⇌ this compound + H₂O + NADP⁺ wikipedia.orgwikiwand.com

Reactant/ProductChemical FormulaRole
Chlorophyllide aC₃₅H₃₄MgN₄O₅Substrate
Oxygen (O₂)O₂Oxidizing Agent
NADPHC₂₁H₂₉N₇O₁₄P₂Reducing Cofactor
This compoundC₃₅H₃₄MgN₄O₆Product/Intermediate
Water (H₂O)H₂OByproduct
NADP⁺C₂₁H₂₈N₇O₁₄P₂Oxidized Cofactor

Conversion of this compound

Once formed, this compound can be further oxidized to chlorophyllide b by CAO. However, it is also the substrate for a reductase enzyme that initiates the reverse reaction, converting chlorophyll b back to chlorophyll a.

Chlorophyll(ide) b reductase (CBR) is the enzyme that catalyzes the first step in the conversion of chlorophyll b back to chlorophyll a. researchgate.netwikipedia.orgqmul.ac.uk This process is essential for chlorophyll degradation during leaf senescence and for adjusting the chlorophyll a/b ratio in response to high light conditions. wikipedia.orguzh.chqmul.ac.uknih.govcore.ac.uk In Arabidopsis, two isoforms of this enzyme, NON-YELLOW COLORING 1 (NYC1) and NYC1-like (NOL), have been identified and are thought to function as a heterodimeric complex. uzh.chnih.govcore.ac.ukmdpi.com

While CAO catalyzes the oxidation to form this compound, Chlorophyll(ide) b reductase catalyzes the reverse reaction, the reduction of chlorophyllide b to this compound. wikipedia.orgqmul.ac.uk The systematic name for this enzyme is 7(1)-hydroxychlorophyllide-a:NAD(P)+ oxidoreductase. wikipedia.orgqmul.ac.ukuniprot.org

The reaction catalyzed by Chlorophyll(ide) b reductase is:

Chlorophyllide b + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺ wikipedia.orgqmul.ac.ukuniprot.orgrhea-db.org

This reaction represents the initial step in the pathway that ultimately regenerates chlorophyllide a from chlorophyllide b.

The activity of Chlorophyll(ide) b reductase is dependent on specific cofactors. The initial reduction of chlorophyllide b to this compound requires NAD(P)H as a reductant. wikipedia.orgqmul.ac.ukuniprot.orgrhea-db.org However, the subsequent reduction of this compound to chlorophyllide a is catalyzed by a different enzyme, 7-hydroxymethyl chlorophyll a reductase (HCAR), and this step requires reduced ferredoxin as the electron donor. nih.govuzh.chresearchgate.netnih.gov

Studies with lysed etioplasts have shown that in the presence of NADPH, the reduction of chlorophyll b stops at the 7(1)-hydroxy intermediate. researchgate.net The final reduction to chlorophyllide a only proceeds when reduced ferredoxin is supplied, highlighting the distinct cofactor requirements for the two reductive steps in the conversion of chlorophyll b to chlorophyll a. rhea-db.orgresearchgate.net

EnzymeReactionRequired Cofactor(s)
Chlorophyllide a Oxygenase (CAO)Chlorophyllide a → this compoundNADPH, O₂
Chlorophyll(ide) b Reductase (CBR)Chlorophyllide b → this compoundNAD(P)H
7-Hydroxymethyl Chlorophyll a Reductase (HCAR)This compound → Chlorophyllide aFerredoxin

Involvement in Chlorophyll Degradation Pathways

Accumulation as a Chlorophyll Catabolite during Senescence

During leaf senescence, a period marked by the degradation of chlorophyll, this compound has been identified as a chlorophyll catabolite. nih.gov In barley seedlings undergoing dark-induced senescence, the activity of chlorophyll(ide) b reductase, the enzyme responsible for producing this compound from chlorophyllide b, was found to be highest at the peak of chlorophyll breakdown. nih.gov This suggests that the conversion of chlorophyll b to chlorophyll a via this compound is a primary and essential step in the degradation of chlorophyll b. nih.gov

Studies on mutant plants further support the role of this compound in senescence. For instance, an Arabidopsis mutant lacking the enzyme 7-hydroxymethyl chlorophyll a reductase (HCAR) accumulates 7(1)-hydroxychlorophyll a during dark-induced senescence. nih.govresearchgate.net The accumulation of this intermediate, along with others, can lead to the production of reactive oxygen species, potentially triggering cell death. mdpi.com

Functional Role of 7-Hydroxymethyl Chlorophyll a Reductase (HCAR) in Metabolic Channeling of Intermediates

7-Hydroxymethyl chlorophyll a reductase (HCAR) is a crucial enzyme that catalyzes the reduction of 7-hydroxymethyl chlorophyll a to chlorophyll a, a key step in the chlorophyll cycle. nih.govresearchgate.net This enzyme contains flavin adenine (B156593) dinucleotide (FAD) and an iron-sulfur center as cofactors. nih.govresearchgate.net HCAR is believed to facilitate the metabolic channeling of potentially phototoxic chlorophyll breakdown intermediates. nih.gov

Research indicates that HCAR is a component of a proposed complex involving STAY-GREEN (SGR), other chlorophyll catabolic enzymes (CCEs), and the light-harvesting complex II (LHCII). nih.gov This complex is thought to efficiently channel chlorophyll breakdown products, preventing their harmful accumulation. nih.gov In Arabidopsis, plants overexpressing HCAR show accelerated leaf yellowing during dark-induced senescence, while mutants lacking HCAR exhibit a stay-green phenotype. nih.gov This highlights the significant role of HCAR in regulating the flow of intermediates through the chlorophyll degradation pathway. nih.gov

Interplay with the Pheophorbide a Oxygenase (PAO) Pathway

The pheophorbide a oxygenase (PAO) pathway is the primary route for chlorophyll a degradation. researchgate.netuzh.ch This pathway involves the conversion of chlorophyll a to pheophorbide a, which is then cleaved by PAO to form a red chlorophyll catabolite. uzh.chuniprot.org There is a significant interplay between the accumulation of this compound and the activity of the PAO pathway.

In mutants of Arabidopsis that lack HCAR, there is a notable accumulation of not only 7(1)-hydroxymethyl chlorophyll a but also pheophorbide a. nih.govresearchgate.net This suggests that the accumulation of the HCAR substrate, 7(1)-hydroxymethyl chlorophyll a, leads to a downregulation of PAO activity. nih.gov The inactivation of the chlorophyll b reductase gene in these mutants rescues the accumulation of pheophorbide a, further indicating a direct link between the initial steps of chlorophyll b conversion and the subsequent degradation of chlorophyll a via the PAO pathway. nih.gov This regulatory feedback mechanism likely prevents the buildup of highly phototoxic intermediates. uzh.ch

Molecular Enzymology of Associated Proteins

Chlorophyll(ide) b Reductase (EC 1.1.1.294)

Chlorophyll(ide) b reductase is the enzyme responsible for the first committed step in the degradation of chlorophyll (B73375) b. It catalyzes the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a. frontiersin.orgmdpi.commdpi.com This reaction is a prerequisite for the breakdown of the light-harvesting complex II (LHCII) during senescence. wiley.comnih.gov

Enzyme Classification and Systematic Nomenclature

Chlorophyll(ide) b reductase is formally classified as an oxidoreductase. wikipedia.org According to the Enzyme Commission (EC) nomenclature, it is assigned the number EC 1.1.1.294 . wikipedia.org

Accepted Name: Chlorophyll(ide) b reductase

Other Names: Chlorophyll b reductase, Chl b reductase

Systematic Name: 7(1)-hydroxychlorophyllide-a:NAD(P)+ oxidoreductase wikipedia.org

The enzyme catalyzes the following reversible reaction: 7(1)-hydroxychlorophyllide a + NAD(P)+ <=> chlorophyllide b + NAD(P)H + H+ wikipedia.org

Structural Features: Short-Chain Dehydrogenase/Reductase (SDR) Family

Chlorophyll(ide) b reductase belongs to the large and diverse short-chain dehydrogenase/reductase (SDR) superfamily. mdpi.comnih.gov Proteins in this family are typically 250-300 amino acids in length and share a common structural fold despite often low sequence identity. nih.gov The core structure is characterized by a Rossmann-fold, which consists of a central β-sheet surrounded by α-helices. mdpi.com This fold is crucial for binding the NAD(P)(H) cofactor.

Key Domains and Active Site Residues

As a member of the "classical" SDR family, Chlorophyll(ide) b reductase contains highly conserved sequence motifs essential for its function. nih.gov These include:

Dinucleotide Binding Motif: A conserved glycine-rich motif, typically TGXXXGXG , located near the N-terminus, which forms part of the Rossmann-fold responsible for binding the adenosine-diphosphate (B1240645) portion of the NAD(P)+ cofactor. mdpi.comnih.gov

Catalytic Site: A conserved active site motif, commonly YXXXK , which contains the catalytic tyrosine and lysine (B10760008) residues essential for the proton transfer mechanism during the redox reaction. mdpi.comnih.gov For the NOL protein from Arabidopsis thaliana, the active site proton acceptor has been identified at position 233. uniprot.org

Substrate Specificity and Cofactor Preferences (NAD+ vs. NADP+)

The enzyme demonstrates specificity for chlorophyll b and chlorophyllide b as substrates, reducing the C7-formyl group to a hydroxymethyl group. uniprot.org It can utilize both NAD+ and NADP+ as cofactors, as indicated by its systematic name. wikipedia.orguniprot.org The reaction is dependent on the reduced forms, NADH or NADPH, to proceed in the direction of chlorophyll b reduction. While the enzyme can use both cofactors, some studies suggest that NYC1 requires NADPH for its activity.

Identification of NON-YELLOW COLORING 1 (NYC1) and NYC1-LIKE (NOL) Proteins

Genetic and biochemical studies in rice (Oryza sativa) and Arabidopsis thaliana have identified two key proteins that possess chlorophyll b reductase activity: NON-YELLOW COLORING 1 (NYC1) and NYC1-LIKE (NOL) . frontiersin.orgmdpi.comwiley.com

NYC1: This protein is a membrane-localized SDR, playing a primary role in chlorophyll b degradation during leaf senescence. wiley.comnih.gov Mutants lacking NYC1 exhibit a "stay-green" phenotype, where chlorophyll b and the associated LHCII proteins are retained in senescing leaves. nih.gov

NOL: As its name suggests, NOL is a close homolog of NYC1 and also belongs to the SDR family. wiley.comnih.gov In vitro assays have confirmed that NOL possesses chlorophyll b reductase activity. nih.gov While NYC1 appears to be the main enzyme for chlorophyll b degradation in Arabidopsis, NYC1 and NOL may form a functional complex to act as the chlorophyll b reductase in rice. mdpi.comwiley.com Both proteins are localized to the chloroplast. wiley.comuniprot.org

Table 1: Characteristics of Chlorophyll(ide) b Reductase (NYC1/NOL)

Feature Description References
EC Number 1.1.1.294 wikipedia.org
Systematic Name 7(1)-hydroxychlorophyllide-a:NAD(P)+ oxidoreductase wikipedia.org
Protein Family Short-Chain Dehydrogenase/Reductase (SDR) mdpi.comnih.gov
Key Proteins NON-YELLOW COLORING 1 (NYC1), NYC1-LIKE (NOL) frontiersin.orgmdpi.comwiley.com
Cofactors NAD(P)H / NAD(P)+ wikipedia.orguniprot.org
Substrates Chlorophyll b, Chlorophyllide b uniprot.org
Product 7-Hydroxymethyl chlorophyll a frontiersin.orgmdpi.com
Cellular Location Chloroplast, Thylakoid Membrane wiley.comuniprot.org

7-Hydroxymethyl Chlorophyll a Reductase (HCAR)

Following the initial reduction of chlorophyll b, the second and final step in its conversion to chlorophyll a is catalyzed by 7-Hydroxymethyl Chlorophyll a Reductase (HCAR) . This enzyme, also known as 7(1)-hydroxychlorophyll a reductase, performs the reduction of the hydroxymethyl group at the C7 position to a methyl group, yielding chlorophyll a. nih.govmdpi.com

The identification of HCAR was a significant step in understanding the complete chlorophyll cycle, as it catalyzes a chemically challenging reduction of a hydroxyl group. nih.gov The enzyme is classified under EC 1.17.7.2 with the systematic name 7(1)-hydroxychlorophyll a:ferredoxin oxidoreductase. wikipedia.orguniprot.org

Biochemical and structural analyses have revealed that HCAR is a flavoprotein that contains a [4Fe-4S] iron-sulfur cluster and flavin adenine (B156593) dinucleotide (FAD) as cofactors. nih.govresearchgate.net Unlike chlorophyll(ide) b reductase, HCAR utilizes ferredoxin as its reducing equivalent to drive the reaction. nih.govuniprot.org

The gene encoding HCAR has been identified in various plants, including Arabidopsis and cucumber. nih.govnih.gov HCAR is considered a core chlorophyll catabolic enzyme (CCE) and has been shown to physically interact with other key degradation proteins, including NYC1, NOL, and SGR (STAY-GREEN), suggesting it is part of a larger chlorophyll degradation complex located in the chloroplast. mdpi.comnih.gov The crystal structure of the Arabidopsis HCAR has been resolved, providing insights into its catalytic mechanism and its interaction with other components of the photosynthetic machinery. rcsb.org

Table 2: Characteristics of 7-Hydroxymethyl Chlorophyll a Reductase (HCAR)

Feature Description References
EC Number 1.17.7.2 wikipedia.orguniprot.org
Systematic Name 7(1)-hydroxychlorophyll a:ferredoxin oxidoreductase wikipedia.org
Function Catalyzes the conversion of 7-hydroxymethyl chlorophyll a to chlorophyll a nih.govmdpi.com
Cofactors [4Fe-4S] cluster, Flavin adenine dinucleotide (FAD) nih.govresearchgate.net
Reductant Ferredoxin nih.govuniprot.org
Cellular Location Chloroplast mdpi.comuniprot.org
Associated Proteins NYC1, NOL, SGR, LHCII mdpi.comnih.gov

Cofactor Composition: Flavin Adenine Dinucleotide (FAD) and Iron-Sulfur Center

The cofactor composition of Divinyl Chlorophyllide Vinyl Reductase differs between its two types. The BciA type, found in organisms like Arabidopsis thaliana, is a member of the short-chain dehydrogenase/reductase (SDR) family and utilizes NADPH as a reductant without the need for a prosthetic group. uniprot.orgscirp.org

Conversely, the BciB type, identified in the green sulfur bacterium Chloroherpeton thalassium and most cyanobacteria, is a more complex iron-sulfur flavoprotein. scispace.comresearchgate.net It binds Flavin Adenine Dinucleotide (FAD) as a cofactor. researchgate.netnih.gov Spectroscopic and quantitative analyses have revealed that BciB contains two [4Fe-4S] iron-sulfur clusters. researchgate.net This enzyme utilizes ferredoxin as its electron donor. scispace.comresearchgate.net The presence of both FAD and iron-sulfur clusters is critical for the electron transfer reactions required for the reduction of the vinyl group. nih.govfrontiersin.org

Chlorophyllide a Oxygenase (CAO, EC 1.14.13.122)

Enzyme Classification and Nomenclature (Chlorophyll b Synthetase)

Chlorophyllide a oxygenase (CAO) is classified as EC 1.14.13.122. qmul.ac.ukwikipedia.orgjuit.ac.in Its systematic name is chlorophyllide-a:oxygen 71-oxidoreductase. qmul.ac.uk This enzyme is also commonly referred to as chlorophyll b synthase. qmul.ac.ukuniprot.org CAO catalyzes the two-step conversion of chlorophyllide a to chlorophyllide b. qmul.ac.ukexpasy.org The first step is the hydroxylation of the methyl group at the C7 position of chlorophyllide a to form the intermediate this compound. qmul.ac.uk This is followed by a second oxidation to yield the formyl group of chlorophyllide b. qmul.ac.uk The enzyme specifically acts on chlorophyllide a and not chlorophyll a or protochlorophyllide (B1199321) a. qmul.ac.ukexpasy.org

Structural Characteristics: Rieske-type Oxygenase and Mononuclear Iron Center

Chlorophyllide a oxygenase (CAO) is a member of the Rieske-mononuclear iron oxygenase family. nih.govnih.govresearchgate.net A defining characteristic of this enzyme family is the presence of two key metal centers: a Rieske-type [2Fe-2S] iron-sulfur cluster and a mononuclear non-heme iron center. nih.govoup.comacs.org These centers are crucial for the catalytic activity of the enzyme, facilitating the transfer of electrons required for the oxygenation reactions. nih.govresearchgate.net The Rieske center and the mononuclear iron-binding motif are located within the catalytic domain of the protein. nih.gov In some organisms, these catalytic components are found on separate polypeptide chains that form a complex to achieve enzymatic activity. nih.govresearchgate.net

Domain Organization

In higher plants like Arabidopsis thaliana, Chlorophyllide a Oxygenase (CAO) is composed of three distinct domains: A, B, and C. uniprot.orgnih.gov

Domain C: This C-terminal domain is the catalytic core of the enzyme. nih.govnih.gov It houses the conserved Rieske center and mononuclear iron-binding motifs essential for the conversion of chlorophyllide a to chlorophyllide b. oup.comnih.gov

Domain A: The N-terminal A domain serves a regulatory function. nih.gov It is believed to sense the levels of chlorophyll b and controls the stability of the CAO protein. nih.gov When chlorophyll b levels are high, this domain confers instability to the protein, leading to its degradation. nih.gov

Domain B: This domain acts as a linker, connecting the regulatory A domain and the catalytic C domain. oup.comnih.gov

This multi-domain structure allows for the regulation of chlorophyll b synthesis in response to the plant's needs. nih.gov In contrast, prokaryotic CAOs, such as the one from Prochlorothrix hollandica, typically only possess the catalytic C domain and lack the regulatory A and B domains. nih.gov In some prasinophytes like Micromonas, the CAO is split into two separate proteins, one containing the Rieske motif and the other the mononuclear iron-binding motif, which must cooperate to synthesize chlorophyll b. nih.gov

Data Tables

Table 1: Enzyme Classification and Nomenclature

Enzyme EC Number Systematic Name Other Names
Divinyl Chlorophyllide Vinyl Reductase 1.3.1.75 chlorophyllide-a:NADP+ oxidoreductase DVR, [4-vinyl]chlorophyllide a reductase, 4VCR

Table 2: Cofactor and Structural Features of Associated Enzymes

Enzyme Type/Family Cofactors Key Structural Features
Divinyl Chlorophyllide Vinyl Reductase (BciA) SDR (short-chain dehydrogenase/reductase) NADPH (reductant) -
Divinyl Chlorophyllide Vinyl Reductase (BciB) Iron-sulfur flavoprotein FAD, [4Fe-4S] clusters, Ferredoxin (reductant) Contains FAD and two [4Fe-4S] clusters

Table 3: Domain Organization of Chlorophyllide a Oxygenase (Higher Plants)

Domain Location Function
A Domain N-terminus Regulatory; senses chlorophyll b levels and controls protein stability
B Domain Middle Linker between A and C domains

Biological Roles and Physiological Significance

Regulation of Chlorophyll (B73375) a/b Ratio for Photosynthetic Adaptation

The interconversion of chlorophyll a and chlorophyll b, known as the chlorophyll cycle, is fundamental for a plant's ability to adapt to varying light conditions. researchgate.net This cycle involves the conversion of chlorophyll a to chlorophyll b, and the reverse conversion of chlorophyll b back to chlorophyll a. 7(1)-Hydroxychlorophyllide a is an intermediate in the conversion of chlorophyll b to chlorophyll a. researchgate.net

The ratio of chlorophyll a to chlorophyll b is a critical factor in the efficient capture of light energy. Plants grown in high-light environments typically exhibit a chlorophyll a/b ratio of around 3:1. researchgate.net However, under low-light or shady conditions, plants adjust by synthesizing more chlorophyll b to broaden the spectrum of light absorbed, resulting in a lower a/b ratio. researchgate.net The enzyme 7-hydroxymethyl chlorophyll a reductase (HCAR) is a key player in this process, catalyzing the conversion of 7-hydroxymethyl chlorophyll a to chlorophyll a. researchgate.net This regulation of the chlorophyll a/b ratio is essential for optimizing photosynthetic efficiency across different light environments. researchgate.net

Contribution to Light Harvesting Complex (LHCII) Assembly and Stability

The Light-Harvesting Complex II (LHCII) is the most abundant membrane protein complex in chloroplasts and plays a vital role in capturing and transferring light energy to the photosystems. nih.gov Chlorophyll b is not essential for photosynthesis itself, but it is crucial for the stabilization of the major light-harvesting chlorophyll-binding proteins within the LHCII. researchgate.net The assembly and stability of the LHCII are intricately linked to the chlorophyll cycle.

Studies have shown that chlorophyll b reductase, the enzyme that initiates the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a, is involved in the degradation of LHCII. researchgate.net When trimeric LHCII is incubated with chlorophyll b reductase, the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a is accompanied by the release of chlorophylls (B1240455) from the LHCII apoproteins, leading to the dissociation of the complex. researchgate.net Furthermore, research in Arabidopsis has demonstrated that 7-hydroxymethyl chlorophyll a reductase (HCAR) interacts with LHCII in vivo, suggesting its role within a proposed SGR-CCE-LHCII complex that facilitates chlorophyll breakdown. nih.gov This indicates that the controlled degradation of LHCII, mediated by enzymes of the chlorophyll cycle, including the formation of this compound, is a regulated process.

Functional Roles in Greening and De-etiolation Processes

The greening process, or de-etiolation, is a critical developmental stage where seedlings transition from growing in the dark to photosynthetic growth in the light. This process involves the rapid synthesis of chlorophyll. researchgate.net The chlorophyll cycle, and by extension this compound, plays a significant role in this transition. researchgate.net

Critical Involvement in Leaf Senescence and Chlorophyll Turnover

Leaf senescence is a programmed process of aging and degradation that involves the breakdown of cellular components, including chlorophyll. jabonline.in The yellowing of leaves during senescence is a visible manifestation of chlorophyll degradation. nih.gov this compound is a key intermediate in the catabolism of chlorophyll b during this process.

During senescence, chlorophyll b is converted back to chlorophyll a before being degraded. researchgate.net This conversion begins with the reduction of chlorophyll b to 7-hydroxymethyl chlorophyll a by chlorophyll b reductase. mdpi.com Subsequently, 7-hydroxymethyl chlorophyll a is converted to chlorophyll a by HCAR. mdpi.com Studies in Arabidopsis have shown that plants overexpressing HCAR exhibit accelerated leaf yellowing during dark-induced senescence, while hcar mutants remain green for longer. nih.gov This demonstrates the critical role of the chlorophyll cycle in the ordered disassembly of the photosynthetic apparatus during senescence.

Chlorophyll turnover is a continuous process of synthesis and degradation that occurs even in mature, non-senescing leaves. csic.es This turnover is essential for the repair of photosystems and to protect the plant from photodamage. mdpi.com The enzymes NOL and HCAR are expressed throughout leaf development, suggesting their involvement not only in senescence but also in the routine turnover of chlorophyll. nih.gov

FindingOrganismImplicationReference
HCAR overexpression accelerates dark-induced leaf yellowing.Arabidopsis thalianaHCAR is a key regulator of chlorophyll degradation during senescence. nih.gov
hcar mutants exhibit a stay-green phenotype during dark-induced senescence.Arabidopsis thalianaReduced HCAR activity delays chlorophyll breakdown. nih.gov
HCAR and NOL are highly upregulated during greening.Arabidopsis thalianaThese enzymes are crucial for establishing the photosynthetic apparatus. nih.gov
HCAR interacts with LHCII, SGR, NYC1, NOL, and RCCR.Arabidopsis thalianaHCAR is part of a complex that facilitates chlorophyll breakdown. nih.gov
Highest chlorophyll(ide) b reductase activity observed during peak chlorophyll breakdown in senescence.Barley (Hordeum vulgare)The conversion of chlorophyll b is a key step in its degradation during senescence. researchgate.net

Response to Environmental Stress Conditions

Plants are constantly subjected to various environmental stresses, such as high light intensity, drought, and temperature fluctuations, which can impact their physiological processes, including photosynthesis. nih.govfrontiersin.orgcas.cz The chlorophyll cycle plays a role in the plant's ability to acclimate to these stressful conditions. researchgate.net

Under stress, the conversion of chlorophyll b to chlorophyll a, a process involving this compound, is important for adjusting the photosynthetic apparatus. researchgate.net For instance, under high light conditions, an excess of light energy can lead to photodamage. The degradation of chlorophyll-protein complexes, a process in which the chlorophyll cycle is involved, is a protective mechanism. nih.gov The accumulation of certain chlorophyll breakdown intermediates, such as 7-hydroxymethyl chlorophyll a, can act as photosensitizers, producing reactive oxygen species (ROS) under light conditions. semanticscholar.org Therefore, the efficient conversion of these intermediates is crucial to prevent cellular damage. The regulation of the chlorophyll cycle, including the step involving this compound, is thus a component of the plant's broader response to environmental challenges. researchgate.netfrontiersin.org

Genetic Regulation and Molecular Biology

Identification and Characterization of Genes Encoding Related Enzymes

The conversion of chlorophyll (B73375) b to chlorophyll a, a critical step in chlorophyll degradation and the chlorophyll cycle, involves the intermediate 7-hydroxymethyl chlorophyll a. The enzymes responsible for this conversion have been identified and characterized, shedding light on the molecular machinery governing this process.

Identification and Function: NOL (NON-YELLOW COLORING 1-LIKE) is a gene that encodes a chlorophyll b reductase, an enzyme that catalyzes the first step in the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a (HMChl a). wiley.comfrontiersin.org This reaction is a key part of the chlorophyll degradation pathway. wiley.comfrontiersin.org In rice, NOL is closely related to another protein, NYC1, and both are thought to function as chlorophyll b reductases. wiley.comnih.gov While both are involved in chlorophyll b breakdown, they may have divergent functions. nih.gov In some plant species, NOL and NYC1 can physically interact and may function as an enzymatic complex. frontiersin.org

Characterization: NOL is a short-chain dehydrogenase/reductase (SDR) protein. wiley.com In rice, NOL co-purifies with thylakoid membranes, indicating its localization within the chloroplast. uzh.ch In vitro experiments have demonstrated the chlorophyll b reductase activity of NOL. nih.gov Studies in Zoysia japonica have shown that ZjNOL and ZjNYC1 can interact in vivo. frontiersin.org

Identification and Function: The NYC1 gene, first identified in rice, encodes a key enzyme in chlorophyll b degradation. nih.gov It acts as a chlorophyll b reductase, converting chlorophyll b to 7-hydroxymethyl chlorophyll a. oup.comfrontiersin.org This is a crucial step for the breakdown of the light-harvesting complex II (LHCII) during leaf senescence. nih.gov Mutants of nyc1 exhibit a "stay-green" phenotype, where leaves retain their green color for longer during senescence due to impaired chlorophyll degradation. wiley.comnih.gov

Characterization: NYC1 is a short-chain dehydrogenase/reductase (SDR) protein that is localized in the chloroplast. wiley.comnih.gov It possesses three transmembrane domains, anchoring it to the thylakoid membranes. nih.govuzh.ch In rice, it is suggested that NYC1 and NOL form a heteromeric complex to function as the primary chlorophyll b reductase. wiley.comuzh.ch Mutations in the NYC1 gene, such as those leading to a premature stop codon or altered splicing, can disrupt its function and lead to the stay-green phenotype. oup.com

Identification and Function: HCAR encodes the enzyme 7-hydroxymethyl chlorophyll a reductase, which catalyzes the second step in the conversion of chlorophyll b back to chlorophyll a, specifically the reduction of 7-hydroxymethyl chlorophyll a to chlorophyll a. oup.comfrontiersin.orgnih.gov This enzyme is a critical component of the chlorophyll cycle and is essential for chlorophyll degradation during leaf senescence. nih.govnih.gov

Characterization: HCAR is a probable iron-sulfur flavoprotein that utilizes ferredoxin as a reducing agent. nih.govuniprot.org It is localized in the chloroplast. nih.govuniprot.org In both Arabidopsis and rice, mutants lacking a functional HCAR gene exhibit a stay-green phenotype and accumulate 7-hydroxymethyl chlorophyll a. nih.govnih.gov HCAR has been shown to physically interact with other chlorophyll catabolic enzymes, including NYC1 and NOL, suggesting it is part of a larger chlorophyll degradation complex. nih.govmdpi.com

Identification and Function: The CAO gene encodes chlorophyllide a oxygenase, the enzyme responsible for the synthesis of chlorophyll b from chlorophyll a. pnas.orgoup.com It catalyzes a two-step oxygenation reaction, converting the methyl group at the C7 position of chlorophyllide a to a formyl group, via a 7-hydroxymethyl intermediate, to produce chlorophyllide b. nih.gov This enzyme is widespread in higher plants, green algae, and prochlorophytes. pnas.orgoup.com

Characterization: CAO is an intrinsic Rieske iron-sulfur protein located in the inner envelope and thylakoid membranes of the plastid. pnas.orgoup.com The enzyme specifically acts on the non-esterified chlorophyllide a and is only slightly active with its precursor, protochlorophyllide (B1199321) a. pnas.org The CAO protein has a conserved core domain containing the Rieske center and non-heme iron-binding motifs, which are essential for its catalytic activity. oup.com

Transcriptional Regulation and Expression Profiles

The expression of genes involved in the metabolism of 7(1)-Hydroxychlorophyllide a is dynamically regulated, particularly in response to developmental cues like leaf development and senescence.

During leaf senescence, a programmed process of nutrient remobilization, the breakdown of chlorophyll is a prominent feature. This process is accompanied by significant changes in the expression of genes encoding chlorophyll catabolic enzymes.

Upregulation of Degradation Genes: The expression of genes involved in chlorophyll degradation, such as NYC1, NOL, and HCAR, is generally upregulated during leaf senescence. frontiersin.orgnih.gov In Arabidopsis, NYC1 is induced during senescence, and its dysfunction leads to an over-accumulation of chlorophyll b. nih.gov In rice, both NYC1 and NOL are required for chlorophyll b degradation during senescence. nih.gov The expression of HCAR is also crucial, as its absence can lead to a stay-green phenotype. mdpi.com Transcriptional analyses have shown that genes encoding these chlorophyll catabolic enzymes are often co-expressed, suggesting a coordinated regulation to ensure the efficient and timely degradation of chlorophyll without the accumulation of phototoxic intermediates. nih.gov

Downregulation of Biosynthesis Genes: Conversely, the expression of genes involved in chlorophyll biosynthesis, such as CAO, tends to be downregulated during senescence. oup.com This coordinated regulation ensures that chlorophyll synthesis ceases while degradation is activated.

Developmental Regulation: The expression of these genes is also regulated during early leaf development. For instance, the transcription levels of NOL and HCAR have been observed to increase sharply during the greening of etiolated seedlings, suggesting their role in chlorophyll turnover during the vegetative growth stage. semanticscholar.org In chrysanthemum petals, the expression of NOL and HCAR was correlated with chlorophyll content, being lower in white petals compared to green petals and highest in leaves. d-nb.info This indicates a tissue-specific and developmentally regulated expression pattern.

Upregulation during Greening of Etiolated Seedlings

The conversion of chlorophyll b to chlorophyll a is a critical process during the greening of seedlings that have been grown in the dark (etiolated) and during a plant's adaptation to varying light conditions. researchgate.net The enzyme 7-hydroxymethyl chlorophyllide a reductase (HCAR) plays a significant role in this chlorophyll cycle. researchgate.net

Research has shown that the expression of the HCAR gene is upregulated in greening seedlings. nih.gov This suggests that HCAR is crucial for the chlorophyll cycle during the developmental phase of greening. nih.gov In etiolated seedlings of Arabidopsis, the conversion of chlorophyll b to 7-hydroxymethyl chlorophyllide a (HMChl) still occurs, even in mutants lacking the HCAR enzyme. nih.gov This indicates that HCAR's primary function is the subsequent reduction of HMChl to chlorophyll a. nih.gov

To investigate the role of HCAR during de-etiolation, wild-type and hcar-1 mutant Arabidopsis seeds were germinated in the dark and then exposed to light. The chlorophyll content was measured before and after a subsequent dark incubation period.

Table 1: Chlorophyll Content in Wild-Type and hcar-1 Seedlings During Dark Incubation After Greening

GenotypeConditionChlorophyll a (nmol/g FW)Chlorophyll b (nmol/g FW)HMChl (nmol/g FW)
Wild-TypeBefore Dark IncubationData not availableData not availableData not available
Wild-TypeAfter 24h Dark IncubationData not availableData not availableData not available
hcar-1Before Dark IncubationData not availableData not availableData not available
hcar-1After 24h Dark IncubationData not availableData not availableData not available

Data adapted from Meguro et al., 2011. nih.gov Note: Specific numerical values from the source figure are not provided in the text; the table structure reflects the experimental design.

The study observed that during the dark incubation of greening seedlings, the hcar mutant accumulated HMChl, highlighting the essential role of HCAR in converting chlorophyll b back to chlorophyll a in these conditions. nih.gov

Regulation of CAO Activity at the Protein Level

Chlorophyllide a oxygenase (CAO) is the enzyme responsible for the synthesis of chlorophyll b from chlorophyll a. oup.com The activity of CAO is a key regulatory point in controlling the chlorophyll a/b ratio and the size of the photosynthetic antenna. nih.gov While CAO mRNA levels can change in response to environmental cues like light intensity, its activity is also significantly regulated at the post-transcriptional level, specifically through the control of CAO protein stability. wiley.com

Higher plant CAO proteins are composed of three domains: A, B, and C. wiley.com The C domain contains the catalytic site for the conversion of chlorophyll a to chlorophyll b. oup.com The A and B domains, on the other hand, are involved in regulating the level of the CAO protein. wiley.com Specifically, the A domain is thought to play a role in sensing the accumulation of chlorophyll b and subsequently triggering the degradation of the CAO protein. oup.comnih.gov This feedback mechanism ensures that the level of chlorophyll b synthesis is appropriately controlled. nih.gov

Evidence suggests that a chloroplast protease is involved in this degradation of the CAO protein. nih.gov A specific ten-amino-acid sequence within the A domain has been identified as a "degron," a signal for this protease to break down the CAO protein. oup.com This regulatory system is crucial because the over-accumulation of free chlorophyll b can lead to photodamage. oup.com

Interestingly, this regulatory degradation of CAO does not seem to function when the chlorophyll b synthesizing activity is deficient. oup.com This indicates a sophisticated control mechanism that fine-tunes the amount of CAO protein based on the metabolic status of chlorophyll b in the chloroplast. oup.com

Impact of Gene Manipulation on Chlorophyll Metabolism and Plant Phenotype

Effects of HCAR Gene Knockout on Pigment Content and Photosynthesis

During dark-induced senescence, a process that mimics natural leaf aging, hcar mutants in both Arabidopsis and rice exhibit a "stay-green" phenotype. nih.govkoreabreedjournal.org This is due to the impaired degradation of chlorophyll b. koreabreedjournal.org Despite the green appearance, these mutants can experience significant cellular stress. For instance, rice hcar mutants show severe cell death during the vegetative growth stage. koreabreedjournal.org This is thought to be caused by the accumulation of phototoxic chlorophyll intermediates. nih.govkoreabreedjournal.org

In a study on rice, knockout lines of the OsHCAR gene displayed a spotted leaf phenotype, premature leaf senescence, and cell death. mdpi.com These lines also showed a reduction in chlorophyll content. mdpi.com

Table 2: Photosynthetic Parameters in Wild-Type and OsHCAR Knockout Rice

GenotypeNet Photosynthetic Rate (Pn)Stomatal Conductance (Gs)
Wild-TypeNormalNormal
OsHCAR KnockoutSignificantly ReducedSignificantly Reduced

Data adapted from a study on rice OsHCAR knockout lines. mdpi.com

The reduced photosynthetic capacity in the knockout lines is likely a consequence of the decreased chlorophyll content and the formation of lesions on the leaves. mdpi.com Furthermore, the dysfunction of OsHCAR was found to activate the plant's defense response pathway. mdpi.com

A study on a Torreya grandis mutant with upregulated HCAR and NOL (another chlorophyll degradation gene) showed accelerated chlorophyll breakdown. mdpi.com This led to a significant decrease in both chlorophyll a and b content, as well as a reduction in carotenoid levels. mdpi.com

Table 3: Pigment Content in Wild-Type and Mutant Torreya grandis

PigmentWild-TypeMutantPercentage Decrease in Mutant
Chlorophyll aNormalReduced59%
Chlorophyll bNormalReduced55%
CarotenoidsNormalReduced33%

Data adapted from a study on a Torreya grandis mutant. mdpi.com

The altered pigment composition in this mutant directly impacted photosynthetic efficiency, with a significant decrease in the maximum photosynthetic capacity (Fv/Fm) and electron transport efficiency. mdpi.com

Phenotypic Consequences of HCAR Overexpression

Overexpression of the HCAR gene leads to accelerated chlorophyll degradation and distinct phenotypic changes, particularly during senescence. In Arabidopsis, plants overexpressing HCAR exhibit faster leaf yellowing during dark-induced senescence. nih.gov Similarly, overexpressing the cucumber HCAR gene in tobacco plants also resulted in accelerated chlorophyll degradation under dark conditions. nih.gov

During dark-induced senescence, wild-type Arabidopsis plants often show "green island" symptoms, where parts of the leaf remain green while the rest turns yellow. researchgate.net In contrast, HCAR-overexpressing lines show more uniform leaf senescence without these green islands. researchgate.net

Table 4: Chlorophyll and Pheophorbide a Content in Wild-Type and HCAR-Overexpressing Arabidopsis After Dark-Induced Senescence

GenotypeChlorophyll a ContentChlorophyll b ContentPheophorbide a ContentChlorophyll a/b RatioHMChl a Content
Wild-Type (before senescence)NormalNormalLowNormalLow
Wild-Type (after senescence)DecreasedDecreasedAccumulatedIncreasedIncreased
HCAR-Overexpressor (before senescence)NormalNormalLowNormalLow
HCAR-Overexpressor (after senescence)More DecreasedMore DecreasedLess AccumulatedHigherUndetectable

Data adapted from studies on HCAR-overexpressing Arabidopsis. researchgate.netsemanticscholar.org

The overexpression of HCAR leads to a more efficient conversion of 7-hydroxymethyl chlorophyll a to chlorophyll a, preventing the accumulation of HMChl a and subsequently reducing the accumulation of pheophorbide a, a toxic intermediate in the chlorophyll degradation pathway. semanticscholar.org This alleviation of the accumulation of phototoxic intermediates can mitigate non-programmed cell death symptoms that can occur during senescence. semanticscholar.orgnih.gov

In tobacco plants overexpressing cucumber HCAR, the accelerated chlorophyll degradation was also associated with a reduction in the content of photosynthetic proteins and a significant decrease in the net photosynthetic rate and the quantum yield of photosystem II. nih.gov

Subcellular Localization and Protein Interactions

Chloroplast Localization of 7(1)-Hydroxychlorophyllide a-Associated Enzymes

The enzymes involved in the synthesis and degradation of chlorophylls (B1240455), including those that act on this compound, are strategically located within the chloroplast to ensure efficient metabolic channeling and to prevent the accumulation of phototoxic intermediates.

Key enzymes are found in both the soluble stroma and associated with the thylakoid membranes, the site of photosynthesis.

Chlorophyllide a oxygenase (CAO): This enzyme, responsible for the conversion of chlorophyllide a to chlorophyllide b, has been localized to both the inner envelope and the thylakoid membranes of chloroplasts in mature leaves. nih.govresearchgate.netpnas.org In dark-grown cells, however, it is found exclusively on the inner membrane of the chloroplast envelope. nih.govresearchgate.net This dual localization suggests its involvement in both the initial synthesis of chlorophyll (B73375) b and its subsequent incorporation into the light-harvesting complexes within the thylakoids. nih.govresearchgate.net Fractionation experiments have confirmed the presence of CAO in both the envelope and thylakoid membrane fractions. nih.gov

7-Hydroxymethyl chlorophyll a reductase (HCAR): HCAR, which catalyzes the reduction of 7-hydroxymethyl chlorophyll a to chlorophyll a, is a chloroplast-localized protein. nih.gov Its presence within the chloroplast was confirmed through the expression of a fusion protein with Green Fluorescent Protein (GFP), which co-localized with chlorophyll fluorescence. nih.gov

Other Chlorophyll Catabolic Enzymes (CCEs): Several other enzymes involved in chlorophyll breakdown are also found within the chloroplast. Pheophorbide a oxygenase (PAO), once thought to be in the inner envelope, is now known to be localized in the thylakoid membrane. nih.govnih.gov Enzymes like NON-YELLOW COLORING 1 (NYC1) and its homolog NYC1-LIKE (NOL) are also associated with the thylakoid membranes. nih.govuniprot.orguniprot.org

EnzymeSubcellular LocationOrganism
Chlorophyllide a oxygenase (CAO)Chloroplast inner envelope and thylakoid membranesArabidopsis thaliana, Pea, Chlamydomonas reinhardtii
7-Hydroxymethyl chlorophyll a reductase (HCAR)ChloroplastArabidopsis thaliana
Pheophorbide a oxygenase (PAO)Thylakoid membraneArabidopsis thaliana
NON-YELLOW COLORING 1 (NYC1)Thylakoid membraneArabidopsis thaliana
NYC1-LIKE (NOL)Thylakoid membraneArabidopsis thaliana

Protein-Protein Interaction Networks

The regulation of chlorophyll metabolism relies heavily on the formation of multi-protein complexes, which facilitate substrate channeling and control enzymatic activity.

During leaf senescence, the breakdown of chlorophyll is a highly coordinated process. Research has shown that HCAR directly interacts with the Light-Harvesting Complex II (LHCII), the major chlorophyll-protein complex in the thylakoid membranes. researchgate.netnih.gov This interaction is crucial for the efficient degradation of chlorophylls bound to LHCII.

A key player in the initiation of chlorophyll degradation is the STAY-GREEN (SGR) protein. SGR interacts with both LHCII and a suite of chlorophyll catabolic enzymes (CCEs) to form a large multi-protein complex, termed the SGR-CCE-LHCII complex. nih.govnih.govmdpi.com This complex is thought to act as a "degradosome," facilitating the orderly dismantling of chlorophylls from the LHCII scaffold and channeling the potentially phototoxic intermediates through the degradation pathway. nih.govnih.gov The formation of this complex is essential for preventing the release of free chlorophyll and its derivatives, which can generate harmful reactive oxygen species when exposed to light.

Within the SGR-CCE-LHCII complex, specific protein-protein interactions have been identified. SGR has been shown to be essential for recruiting the CCEs to the LHCII during senescence. nih.govnih.gov

HCAR Interactions: Yeast two-hybrid assays have demonstrated that HCAR interacts with SGR, NYC1, NOL, and Red Chlorophyll Catabolite Reductase (RCCR). researchgate.net This indicates that HCAR is an integral component of the chlorophyll degradation complex.

Other CCE Interactions: In addition to their interaction with SGR and HCAR, the CCEs also interact with each other. For instance, NYC1 and NOL form a complex that functions as a chlorophyll b reductase. uniprot.org Interactions between PAO and RCCR have also been reported. nih.gov These pairwise interactions likely contribute to the stability and efficiency of the entire degradation complex. nih.gov

Interacting ProteinsMethod of DetectionSignificance
HCAR - LHCIIIn vivo pull-down assaysDirect involvement in the degradation of LHCII-bound chlorophyll. researchgate.netnih.gov
SGR - CCEs - LHCIICo-immunoprecipitation, Yeast two-hybridForms a large complex for efficient and safe chlorophyll breakdown. nih.govnih.govmdpi.com
HCAR - SGRYeast two-hybridHCAR is a component of the chlorophyll degradation complex. researchgate.net
HCAR - NYC1Yeast two-hybridIntegration of HCAR into the CCE network. researchgate.net
HCAR - NOLYeast two-hybridFurther evidence for HCAR's role in the degradation complex. researchgate.net
HCAR - RCCRYeast two-hybridConnection to the final steps of chlorophyll catabolism. researchgate.net
NYC1 - NOLCo-immunoprecipitation, Yeast two-hybridForms a functional chlorophyll b reductase complex. nih.govuniprot.org
PAO - RCCRBiochemical and two-hybrid experimentsMetabolic channeling of chlorophyll breakdown products. nih.gov

Advanced Methodologies for Research and Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring 7(1)-Hydroxychlorophyllide a from complex biological extracts. The choice of technique depends on the analytical goal, whether it is high-throughput quantification or large-scale purification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the preferred methods for the analytical separation and quantification of chlorophyll (B73375) derivatives. nih.gov These techniques employ high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material, separating compounds based on their specific interactions with the stationary phase.

Reversed-phase HPLC, often utilizing a C18 column, is commonly used for analyzing chlorophylls (B1240455). nih.gov A gradient elution, typically with a mobile phase consisting of a mixture of aqueous solvents and organic solvents like acetonitrile (B52724) or methanol, allows for the effective separation of pigments with varying polarities. nih.govpensoft.net Detection is commonly achieved with a UV-Vis Diode Array Detector (DAD), which can identify compounds by their characteristic absorption spectra. nih.gov

UHPLC enhances the principles of HPLC by using columns with smaller particle sizes (sub-2 µm), which results in higher resolution, significantly faster analysis times, and reduced solvent consumption. hplc.eu This increased efficiency is particularly beneficial for resolving the complex mixtures of chlorophylls and their catabolites found in plant tissues. hplc.eu The detailed analysis of chlorophyll fractions in various organisms, including edible seaweeds, has been successfully carried out using HPLC coupled with high-resolution time-of-flight mass spectrometry (hrTOF-MS), demonstrating the power of these hyphenated techniques. csic.es

Table 1: Typical Parameters for HPLC/UHPLC Analysis of Chlorophyll Derivatives

Parameter HPLC UHPLC
Column Type C18, 5 µm particle size C18, <2 µm particle size hplc.eu
Column Dimensions 250 mm x 4.6 mm nih.gov 50-150 mm x 2.1 mm hplc.eu
Mobile Phase Gradient of aqueous and organic solvents (e.g., acetonitrile, methanol) nih.govpensoft.net Gradient of aqueous and organic solvents (e.g., acetonitrile) pensoft.nethplc.eu
Detector UV-Vis Diode Array Detector (DAD) nih.gov DAD, Mass Spectrometer (MS) csic.es
Flow Rate ~1.0 mL/min csic.es ~0.4-0.6 mL/min hplc.eu
Pressure < 400 bar > 400 bar hplc.eu

Column Chromatography (Sugar, Cellulose (B213188), DEAE-Sepharose)

For the preparative-scale isolation and purification of this compound, column chromatography is an indispensable technique. Various stationary phases are employed to exploit different chemical properties of the target molecule.

Sugar and Cellulose Columns: Chromatography on powdered sugar or cellulose is a classic and effective method for separating chlorophyll pigments based on polarity. csic.es These polar stationary phases retain more polar compounds, like chlorophyllides, more strongly than less polar compounds. Elution is typically performed with a solvent system of increasing polarity, such as a gradient of isopropanol (B130326) in petroleum ether.

DEAE-Sepharose Chromatography: Diethylaminoethyl (DEAE) cellulose or Sepharose is a weak anion-exchange resin that is highly effective for purifying acidic compounds like chlorophyllides. wikipedia.org The separation mechanism is based on the ionic interaction between the negatively charged carboxyl group of the chlorophyllide and the positively charged DEAE groups of the resin. wikipedia.org The bound molecules are then eluted by increasing the salt concentration or changing the pH of the buffer to disrupt the ionic interaction. wikipedia.org This method is widely used for the purification of various proteins and nucleic acids and has been adapted for chlorophyll derivatives. bio-rad.comarkat-usa.org DEAE-Sepharose is available in various forms, including prepacked columns for convenience. cytivalifesciences.com

Spectrometric Techniques for Structural Characterization

Following purification, mass spectrometry (MS) is the primary tool for the structural elucidation of this compound. It provides precise molecular weight information and fragmentation data that are essential for confirming the compound's identity. acs.org

High-Resolution Time-of-Flight Mass Spectrometry (hrTOF-MS/MS)

High-Resolution Time-of-Flight Mass Spectrometry (hrTOF-MS) offers exceptionally accurate mass measurements, enabling the determination of a compound's elemental formula. csic.esnih.gov When operated in tandem MS (MS/MS) mode, a specific ion is selected, fragmented through collision-induced dissociation, and the resulting fragments are analyzed. This process provides detailed structural information. csic.es For this compound, hrTOF-MS can confirm the molecular weight, and MS/MS experiments can help pinpoint the location of the hydroxyl group by analyzing the fragmentation pattern. researchgate.net

Electrospray Ionization (ESI) and Atmospheric-Pressure Chemical Ionization (APCI) Mass Spectrometry

Electrospray Ionization (ESI) and Atmospheric-Pressure Chemical Ionization (APCI) are "soft" ionization techniques that are commonly coupled with liquid chromatography (LC) for the analysis of complex mixtures. csic.esplymsea.ac.uk

Electrospray Ionization (ESI): ESI is ideal for polar, thermally labile molecules like chlorophyllides. nih.govumd.edu It generates charged molecules directly from a solution, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. nih.govumd.edu This allows for clear determination of the molecular weight of this compound. ESI-MS has been extensively used for the structural elucidation of chlorophyll catabolites. nih.gov

Atmospheric-Pressure Chemical Ionization (APCI): APCI is suitable for a broader range of polarities than ESI and is also commonly used in LC-MS systems for analyzing chlorophyll derivatives. csic.esplymsea.ac.uk

The combination of HPLC with ESI or APCI and high-resolution mass spectrometry provides a powerful platform for the comprehensive analysis of chlorophylls in various samples. csic.esnih.govresearchgate.net

Fast-Atom Bombardment Mass Spectrometry (FAB-MS)

Fast-Atom Bombardment (FAB) is another soft ionization technique that has been instrumental in the characterization of chlorophylls and their derivatives. acs.org In FAB-MS, the sample is mixed with a liquid matrix (like 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms (e.g., xenon), leading to the desorption and ionization of analyte molecules. acs.org FAB-MS can provide clear molecular ion peaks and characteristic fragment ions, such as the loss of the phytyl chain in chlorophylls. plymsea.ac.uknih.gov This technique, often combined with tandem mass spectrometry, has been used to determine the structure of modified chlorophylls and to differentiate between various derivatives. acs.orgnih.gov

Table 2: Mass Spectrometry Data for Chlorophyll Derivatives

Compound Ionization Technique Observed Ion (m/z) Key Fragmentations Reference
Chlorophyll a FAB [M]⁺ Loss of phytyl chain nih.gov
Chlorophyll f ESI, APCI [M+H]⁺ at 907 Loss of phytyl chain (to m/z 629) plymsea.ac.uk
NCC-1 (a catabolite) ESI [M+H]⁺ at 645 In-source fragments at m/z 613, 522, 490 nih.gov
Pericyazine ESI [M+H]⁺ at 366.5 Product ion at m/z 142.4 nih.gov
7-hydroxypericyazine ESI [M+H]⁺ at 382.5 Product ion at m/z 142.4 nih.gov

Molecular Biology and Biochemical Assays

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a powerful tool for analyzing the expression levels of genes involved in the chlorophyll degradation pathway. This technique allows for the quantification of specific messenger RNA (mRNA) transcripts, providing insights into which genes are activated or suppressed during processes like leaf senescence and fruit ripening.

In studies on peach (Prunus persica L.), qRT-PCR has been used to examine the expression of genes related to chlorophyll degradation. mdpi.com Research has shown a significant negative correlation between the expression of the PpPAO gene (Pheophorbide a Oxygenase) and chlorophyll content, indicating its role in chlorophyll breakdown. mdpi.com Similarly, the expression of the STAY-GREEN (SGR) gene was found to be upregulated during fruit ripening, coinciding with chlorophyll degradation. mdpi.com In Arabidopsis, qRT-PCR revealed that darkness induces a significant increase in the transcript levels of several chlorophyll breakdown genes, including SGR1, NYC1, PPH, and PaO. nih.gov

Table 1: Examples of Genes Analyzed by qRT-PCR in Chlorophyll Degradation Studies

GeneFunction in Chlorophyll DegradationOrganism StudiedKey FindingReference
PpPAOPheophorbide a oxygenase, a key enzyme in the degradation pathway.Peach (Prunus persica L.)Expression is negatively correlated with chlorophyll content during ripening. mdpi.com
PpSGRSTAY-GREEN protein, involved in initiating chlorophyll breakdown.Peach (Prunus persica L.)Upregulated during fruit ripening. mdpi.com
SGR1STAY-GREEN 1, essential for the initiation of chlorophyll breakdown.Arabidopsis thalianaTranscript levels increase significantly in darkness. nih.gov
NYC1NON-YELLOW COLORING 1, a chlorophyll b reductase.Arabidopsis thalianaExpression is induced by darkness. nih.gov
PPHPheophytinase, removes the phytol (B49457) tail from pheophytin a.Arabidopsis thalianaTranscript levels increase during dark-induced senescence. nih.gov
PaOPheophorbide a oxygenase, catalyzes the opening of the porphyrin ring.Arabidopsis thalianaExpression is induced by darkness. nih.gov
ZjNOLNYC1-like, a chlorophyll b reductase.Zoysia japonicaHighly expressed in senescent leaves. frontiersin.org

Determining the precise location of chlorophyll catabolic enzymes within the cell is crucial for understanding their function. Subcellular localization studies, often employing fusions of target proteins with fluorescent proteins like Green Fluorescent Protein (GFP), have been instrumental in this regard.

Early studies on the localization of chlorophyllase (CLH), an enzyme that removes the phytol tail from chlorophyll, yielded conflicting results. oup.com However, more recent and detailed investigations have provided a clearer picture. In Arabidopsis, AtCLH1 and AtCLH2, two isoforms of chlorophyllase, were observed outside of chloroplasts when fused with GFP. semanticscholar.org Subsequent studies using organelle isolation and membrane fractionation confirmed that native AtCLH1 and AtCLH2 are located in the endoplasmic reticulum and tonoplast. semanticscholar.org

In contrast, most enzymes involved in the conversion of chlorophyll to primary fluorescent chlorophyll catabolites (pFCCs) have been localized to the chloroplasts using fluorescent protein fusion analysis. uzh.ch For example, in Zoysia japonica, the chlorophyll b reductase ZjNOL was shown to be localized in the chloroplast. frontiersin.org The STAY-GREEN (SGR) protein, a key regulator of chlorophyll degradation, is also known to be a chloroplast-localized protein. oup.comnih.gov

The chlorophyll degradation pathway involves a series of enzymatic steps, and it is now understood that many of the enzymes involved physically interact with each other, likely forming a multi-enzyme complex to efficiently and safely channel phototoxic intermediates. oup.comnih.gov The yeast two-hybrid (Y2H) system and in vivo pull-down assays are primary methods used to investigate these protein-protein interactions.

Y2H assays have been instrumental in demonstrating the interactions between various chlorophyll catabolic enzymes (CCEs) and the STAY-GREEN (SGR) protein. nih.gov Studies in Arabidopsis have shown that SGR interacts with several CCEs, including NYC1, NOL (NYC1-LIKE), PPH (pheophytinase), PAO (pheophorbide a oxygenase), and RCCR (red chlorophyll catabolite reductase), at the light-harvesting complex II (LHCII). nih.gov These interactions are thought to be essential for the efficient breakdown of chlorophyll associated with LHCII. nih.gov

In sorghum, Y2H assays were used to show that the transcription factor SbWRKY50 interacts with components of the Polycomb repressive complex 1, which in turn represses the expression of chlorophyll catabolic genes. nju.edu.cn In apple, Y2H and pull-down assays demonstrated an interaction between the transcription factors MdEIL1 and MdHY5, which together regulate chlorophyll degradation. oup.com

Table 2: Examples of Protein-Protein Interactions in Chlorophyll Degradation

Interacting ProteinsMethod of AnalysisOrganismSignificanceReference
SGR and CCEs (NYC1, NOL, PPH, PAO, RCCR)Yeast Two-Hybrid, Pull-Down, BiFCArabidopsis thalianaSGR recruits CCEs to LHCII to form a degradation complex. nih.gov
ZjNOL and ZjNYC1Yeast Two-Hybrid, BiFCZoysia japonicaThese two chlorophyll b reductases likely function as a complex. frontiersin.org
SbWRKY50 and PRC1 componentsYeast Two-HybridSorghum (Sorghum bicolor)SbWRKY50 recruits PRC1 to repress chlorophyll catabolic genes. nju.edu.cn
MdEIL1 and MdHY5Yeast Two-Hybrid, Pull-DownApple (Malus domestica)These transcription factors interact to regulate chlorophyll degradation. oup.com

Enzyme activity assays are essential for understanding the catalytic mechanisms of the enzymes involved in the chlorophyll degradation pathway. These assays measure the rate at which an enzyme converts its substrate into a product, providing information about the enzyme's efficiency and the factors that influence its activity.

The activity of chlorophyll(ide) b reductase, which converts chlorophyll(ide) b to 7(1)-hydroxychlorophyll(ide) a, has been measured in senescing barley leaves. researchgate.net These assays showed that the highest reductase activity occurred early in senescence, coinciding with the peak rate of chlorophyll breakdown. researchgate.net

The development of high-throughput screening methods for chlorophyllase activity has also been a focus of research. researchgate.net These assays often use artificial substrates that produce a colorimetric or fluorescent signal upon cleavage, allowing for rapid and continuous measurement of enzyme activity. researchgate.net Such methods are valuable for identifying inhibitors of chlorophyllase, which could have applications in extending the shelf life of green produce. researchgate.net

In vitro kinetic analysis of 7-hydroxymethyl chlorophyll a reductase (HCAR), the enzyme that catalyzes the reduction of 7-hydroxymethyl chlorophyll a to chlorophyll a, has confirmed a ferredoxin-dependent electron transport chain. nih.gov This supports a proton-activated electron transfer mechanism for this difficult reduction reaction. nih.gov

Q & A

Basic Research Questions

Q. How is 7(1)-Hydroxychlorophyllide a synthesized in photosynthetic organisms, and what enzymatic pathways are involved?

  • Methodological Answer : The synthesis involves two successive hydroxylations at the 7-methyl group of chlorophyllide a, catalyzed by a mononuclear iron-dependent enzyme. This process converts chlorophyllide a into chlorophyllide b via an aldehyde hydrate intermediate, which spontaneously dehydrates . Researchers should validate this pathway using isotopic labeling (e.g., 13C^{13}\text{C}-labeled substrates) coupled with high-resolution mass spectrometry (HRMS) to track hydroxylation steps. Enzyme activity assays under controlled pH and temperature conditions are critical to confirm substrate specificity, as protochlorophyllide a and chlorophyll a are not substrates .

Q. What spectroscopic techniques are most effective for characterizing this compound in vitro?

  • Methodological Answer : UV-Vis spectroscopy (absorption peaks at ~450 nm and ~650 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR for structural elucidation) are standard. Fluorescence spectroscopy can assess photostability by monitoring emission quenching under varying light intensities. For reproducibility, ensure sample purity via HPLC with a C18 reverse-phase column and validate spectra against reference databases .

Q. How can researchers ensure the reproducibility of this compound extraction protocols?

  • Methodological Answer : Standardize extraction by using Teflon-coated equipment to prevent metal contamination. Employ solvent systems like acetone:methanol (7:3 v/v) under dim light to avoid photodegradation. Document protocols rigorously, including centrifugation speed (e.g., 10,000 × g for 15 min) and filtration steps (0.22 µm membranes). Cross-validate yields using atomic absorption spectroscopy to quantify magnesium content, a key component of chlorophyll derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of the hydroxylase enzyme for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from variations in enzyme source (e.g., plant vs. algal systems) or assay conditions. To address this:

  • Perform comparative kinetics using recombinant enzymes from multiple species (e.g., Arabidopsis thaliana vs. Chlamydomonas reinhardtii).
  • Control for cofactors (e.g., Fe2+^{2+} availability) and measure KmK_m and VmaxV_{max} under standardized buffer conditions (pH 7.4, 25°C).
  • Use circular dichroism (CD) to confirm enzyme structural integrity across trials .

Q. How can researchers design experiments to investigate the role of this compound in light-harvesting complex (LHC) stability under abiotic stress?

  • Methodological Answer :

  • Hypothesis : this compound stabilizes LHCs under high-light stress by modulating pigment-protein interactions.
  • Experimental Design :

Grow mutants lacking the hydroxylase enzyme under controlled light regimes (e.g., 200 µmol photons/m2^2/s vs. 1000 µmol).

Quantify LHC integrity via native PAGE and immunoblotting for key subunits (e.g., LHCII).

Monitor photobleaching kinetics using time-resolved fluorescence spectroscopy.

  • Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to validate objectives and ensure ethical use of genetically modified organisms .

Q. What analytical approaches mitigate uncertainties in quantifying this compound in mixed pigment samples?

  • Methodological Answer :

  • Use HPLC coupled with diode-array detection (DAD) and HRMS for peak resolution. Apply matrix-matched calibration curves to correct for co-eluting pigments (e.g., chlorophyll b).
  • Quantify limits of detection (LOD) and quantification (LOQ) via serial dilutions (e.g., 0.1–100 µg/mL).
  • Validate data with principal component analysis (PCA) to distinguish spectral overlaps .

Q. How can computational modeling complement experimental studies of this compound’s redox behavior?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to predict redox potentials at the 7-methyl group. Compare with experimental cyclic voltammetry data (e.g., scan rates of 50–200 mV/s in DMF).
  • Simulate excited-state dynamics using time-dependent DFT (TD-DFT) to model photodegradation pathways.
  • Cross-validate models with transient absorption spectroscopy data .

Data Management and Reproducibility

Q. What guidelines ensure data integrity in long-term studies of this compound’s photochemical properties?

  • Methodological Answer :

  • Adopt ISO 8601 date formatting (e.g., 2025-03-04) for metadata.
  • Archive raw spectra and chromatograms in repositories like Zenodo with DOI assignment.
  • Document instrument parameters (e.g., NMR shim settings, HPLC column lot numbers) to enable replication .

Q. How should researchers address conflicting reports on the antioxidant activity of this compound?

  • Methodological Answer :

  • Re-evaluate assays under standardized conditions (e.g., DPPH radical scavenging at 517 nm, pH 7.0).
  • Control for solvent effects (e.g., ethanol vs. DMSO) and quantify interference from co-extracted phenolics via Folin-Ciocalteu assays.
  • Perform meta-analyses of peer-reviewed data to identify trends, excluding non-GLP-compliant studies .

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